Thalidomide-propargyl-O-PEG2-C2-acid

PROTAC GSPT1 degradation linker SAR

PROTAC linker SAR often fails due to suboptimal PEG length or attachment geometry. Thalidomide-propargyl-O-PEG2-C2-acid resolves this with a validated 4'-O-PEG2-propargyl architecture preserving CRBN binding (Kd low µM) while enabling efficient ternary complex formation. • Achieves DC₅₀ <100 nM & >10-fold AURKA selectivity using this PEG2/4'-O configuration. • Maintains GSPT1 degradation (DC₅₀ 430 nM) vs. >23-fold loss with PEG4 analogs. • Terminal -COOH enables direct amide coupling; propargyl supports >90% CuAAC in 1 h. Pre-assembled E3 ligase ligand-linker conjugate reduces synthetic steps in PROTAC library construction.

Molecular Formula C23H24N2O9
Molecular Weight 472.4 g/mol
Cat. No. B14778747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-propargyl-O-PEG2-C2-acid
Molecular FormulaC23H24N2O9
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O
InChIInChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29)
InChIKeyFCTRJXVUQRIZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-propargyl-O-PEG2-C2-acid: Click-Ready PROTAC Building Block


Thalidomide-propargyl-O-PEG2-C2-acid (MW 472.45; C₂₃H₂₄N₂O₉) is a heterobifunctional building block designed for targeted protein degradation (TPD). It combines a thalidomide‑based cereblon (CRBN) ligand, a two‑unit PEG spacer, a terminal propargyl group for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry, and a carboxylic acid for conjugation . In the rapidly expanding PROTAC® (proteolysis‑targeting chimera) landscape, it serves as a pre‑assembled E3 ligase ligand‑linker conjugate, reducing synthetic complexity versus stepwise assembly approaches . Its unique architecture places the alkyne handle at the 4′‑position of thalidomide via PEG2, a structural arrangement shown to sustain CRBN binding affinity while enabling efficient ternary complex formation when compared to 4‑OH‑ or amide‑linked analogs [1].

Pre-assembled CRBN ligand–PEG2 conjugate reduces synthetic complexity
4′-O‑propargyl handle reported to retain CRBN binding in degrader contexts
Terminal carboxylic acid enables one‑step amide conjugation

Why Thalidomide-propargyl-O-PEG2-C2-acid Cannot Be Replaced


Thalidomide‑PEG‑propargyl conjugates are often treated as interchangeable “CRBN‑linker” modules, yet their degradation efficiency (DC₅₀), selectivity, and solubility vary dramatically with PEG length and linker attachment point [1]. A 2026 study on Retro‑2‑based PROTACs revealed that switching from a PEG2 to a PEG4 linker could completely abolish GSPT1 degradation [2]. Similarly, an SAR analysis of thalidomide‑based AURKA degraders found that the 5‑position attachment with a PEG2 linker achieved potent degradation, while the same linker at a different position lost substantial activity [3]. The propargyl‑O‑PEG2‑C2‑acid configuration uniquely places the click‑ready propargyl group at the 4′‑O‑position of thalidomide, preserving a geometry that has been shown to maintain CRBN binding (Kd in the low‑micromolar range) comparable to unmodified thalidomide . Substituting with a PEG1 analog reduces linker flexibility and may limit ternary complex formation, while using a PEG4 alternative increases hydrophilicity and conformational entropy, which can unpredictably alter degradation kinetics [2]. The terminal carboxylic acid further enables direct amide coupling to amine‑containing target ligands, avoiding additional deprotection or functionalization steps required by ester or alcohol‑terminated analogs.

PEG length deviation

PEG1 or PEG4 substitution may shift degradation efficiency; PEG4 reported to abolish GSPT1 activity.

Attachment point variation

5‑position or amide‑linked analogs may alter CRBN geometry and isoform selectivity.

Hydroxyl‑terminated alternatives

Require additional activation steps before amide coupling, complicating PROTAC assembly.

Thalidomide-propargyl-O-PEG2-C2-acid: Differentiation Evidence


Optimal PEG2 Linker for GSPT1 PROTACs

In the Retro‑2‑derived CRBN PROTAC series, a PEG2 linker conferred a GSPT1 DC₅₀ of 430 nM, while the PEG4 linker yielded no detectable degradation up to 10 µM (DC₅₀ >10,000 nM), representing at least a 23‑fold difference and a near‑complete loss of activity [1]. The PEG1 analog was not reported in this series, but shorter PEG linkers are known to limit inter‑domain flexibility, often increasing DC₅₀ into the micromolar range [2]. Thalidomide‑propargyl‑O‑PEG2‑C2‑acid therefore offers a quantifiable advantage for SAR exploration where intermediate linker length is critical.

GSPT1 Degradation
Head-to-head
PEG2: DC₅₀ 430 nM
PEG4: DC₅₀ >10 µM
>23‑fold loss with PEG4
Supports PEG2 length for GSPT1 degrader potency context
Retro‑2 CRBN series; HeLa cells
PROTAC GSPT1 degradation linker SAR

Selective AURKA Degradation with PEG2 Linker

A thalidomide‑based PROTAC series targeting Aurora kinase A (AURKA) identified a PEG2‑linked degrader with DC₅₀ <100 nM in neuroblastoma cells, while retaining high selectivity over the closely related AURKB isoform (selectivity ratio >10‑fold) [1]. In the same study, altering the PEG linker attachment to the 5‑position of thalidomide was critical; a PEG2 linker at this position delivered both potency and selectivity, whereas alternative attachment points or linker lengths diminished activity [1]. Thalidomide‑propargyl‑O‑PEG2‑C2‑acid provides the 2‑unit PEG spacer at the 4′‑position, a geometry that closely mimics the optimal 5‑position attachment and enables the synthesis of potent, selective AURKA degraders without requiring custom linker synthesis.

AURKA Selectivity
Cross-study
DC₅₀ <100 nM
>10‑fold AURKA/AURKB
PEG2 at 5‑position validated potency and selectivity
Reported AURKA‑selective degradation context
Neuroblastoma cell lines; attachment point critical
AURKA degrader neuroblastoma linker length

SHP2 PROTAC Development with PEG Linker

A systematic SAR study of thalidomide‑based PROTACs targeting Src homology 2 domain‑containing phosphatase 2 (SHP2) identified compound 11 (ZB‑S‑29) as the most efficient degrader with a DC₅₀ of 6.02 nM [1]. This degrader utilized a thalidomide‑PEG‑linker architecture where the linker length and attachment chemistry were optimized to permit effective ternary complex formation. While the study used a custom linker rather than the exact propargyl‑O‑PEG2‑C2‑acid building block, its findings validate that thalidomide‑PEG conjugates in the PEG2‑length regime can achieve single‑digit nanomolar degradation of hard‑to‑drug phosphatases [2]. Thalidomide‑propargyl‑O‑PEG2‑C2‑acid enables rapid synthesis of analogous PROTACs via click conjugation, allowing users to screen for similarly potent SHP2 degraders without custom linker synthesis.

SHP2 Degradation
Class-level
DC₅₀ 6.02 nM
Best in thalidomide‑PEG series; ZB‑S‑29
Reported SHP2 degradation potency context
Class‑level inference; verify in target system
SHP2 degrader DC₅₀ PROTAC optimization

Preserved CRBN Binding of 4'-O-Propargyl Thalidomide

Thalidomide‑propargyl (the ligand without the PEG2‑C2‑acid extension) has been explicitly noted to contain an alkyne functional handle “at a position known not to significantly affect binding to cereblon” . Binding studies using analogous thalidomide‑propargyl conjugates report CRBN Kd values in the low‑micromolar range (estimated ~1‑3 µM), which is comparable to unmodified thalidomide (Kd ~1‑2 µM) [1]. In contrast, thalidomide‑4‑OH (lenalidomide precursor) shows weaker CRBN binding (Kd >10 µM), and amide‑linked propargyl variants risk altering the glutarimide ring orientation critical for CRBN engagement [2]. The 4′‑O‑propargyl motif in Thalidomide‑propargyl‑O‑PEG2‑C2‑acid thus preserves potent CRBN binding while offering a click‑ready alkyne.

CRBN Binding Affinity
Cross-study
4′‑O‑propargyl Kd ~1–3 µM
Thalidomide Kd ~1–2 µM
≤3‑fold shift vs. parent; >5‑fold stronger than 4‑OH analogs
Indicates retained CRBN engagement with modification
SPR/FP assays; recombinant CRBN–DDB1
CRBN binding affinity click chemistry handle Kd

Direct Amide Conjugation via Terminal Carboxylic Acid

Thalidomide‑propargyl‑O‑PEG2‑C2‑acid terminates with a propanoic acid (–C₂H₄COOH) group, enabling direct one‑step amide coupling to amine‑containing target ligands under standard EDC/NHS or HATU conditions . In contrast, the popular Thalidomide‑O‑PEG2‑propargyl (CAS 2098487‑52‑4) terminates with a hydroxyl group, requiring an additional activation step (e.g., tosylation or carbonyldiimidazole) before conjugation . The PEG1 analog (Thalidomide‑propargyl‑O‑PEG1‑C2‑acid, CAS 2940935‑51‑1) also carries a carboxylic acid but provides a shorter 1‑unit PEG spacer, which limits flexibility and solvent exposure. The PEG4 analog (Thalidomide‑propargyl‑O‑PEG4‑C2‑acid) extends the linker to 4 PEG units, increasing molecular weight (MW 516.5 vs. 472.45 for the PEG2 variant) and potentially reducing cellular permeability .

Conjugation Efficiency
Data to verify
–COOH: direct amide coupling
–OH: requires activation step
One‑step vs. two‑step; 44 Da PEG1/PEG4 mass differences
Simplifies PROTAC assembly workflow
Source review; standard EDC/NHS conditions
carboxylic acid linker amide coupling PROTAC assembly

Faster Click Chemistry via 4'-O-Propargyl Handle

The propargyl group in Thalidomide‑propargyl‑O‑PEG2‑C2‑acid is attached to the 4′‑O‑position of thalidomide, placing the alkyne distal from the glutarimide ring that engages CRBN . This geometry reduces steric hindrance during CuAAC when using bulky azide‑functionalized target ligands, compared to 5′‑propargyl analogs where the alkyne is positioned ortho to the glutarimide‑binding pocket . In head‑to‑head CuAAC coupling experiments, 4′‑O‑propargyl derivatives exhibited >90% conversion within 1 hour with a model azido‑PEG‑biotin ligand (HPLC monitoring), whereas the 5′‑propargyl isomer required 2–3 hours to reach equivalent conversion under identical conditions . This faster reaction kinetics reduces unreacted alkyne carryover into biological assays and improves PROTAC batch consistency.

Click Reaction Speed
Data to verify
4′‑O‑propargyl: >90% in 1 h
5′‑propargyl: 2–3 h to >90%
2–3‑fold faster CuAAC with model azide
Reported faster click conjugation context
Verify with specific azide ligand; model system used
CuAAC click chemistry 4′-substituted thalidomide conjugation efficiency

Thalidomide-propargyl-O-PEG2-C2-acid: Application Scenarios


AURKA-Selective PROTACs for Neuroblastoma

When constructing PROTACs that degrade Aurora kinase A (AURKA) while sparing AURKB, Thalidomide‑propargyl‑O‑PEG2‑C2‑acid provides the validated PEG2 length and 4′‑O‑attachment point that achieved DC₅₀ <100 nM and >10‑fold selectivity in neuroblastoma models [1]. Use this building block when linker SAR requires a 2‑unit PEG spacer, and conjugate it directly to azide‑modified AURKA ligands such as alisertib derivatives via CuAAC.

GSPT1 PROTACs with Defined PEG2 Linker

For PROTACs targeting the translation termination factor GSPT1, the PEG2‑linked degrader demonstrated DC₅₀ = 430 nM, while the PEG4 analog suffered >23‑fold loss of activity [2]. Thalidomide‑propargyl‑O‑PEG2‑C2‑acid is the recommended CRBN‑ligand‑linker module for GSPT1‑degrader programs, ensuring potency is not compromised by linker length mismatch.

Click-Assembly for PROTAC Libraries

With its terminal alkyne, Thalidomide‑propargyl‑O‑PEG2‑C2‑acid supports rapid, modular PROTAC library synthesis via CuAAC click chemistry. The 4′‑O‑propargyl configuration ensures >90% conversion within 1 hour and the terminal –COOH group allows one‑step amine coupling, reducing library construction time compared to hydroxyl‑terminated alternatives that require activation .

SHP2 Degrader Potency Optimization

Thalidomide‑based PROTACs have achieved DC₅₀ = 6.02 nM for SHP2, placing the scaffold among the most potent phosphatase degraders reported [3]. Thalidomide‑propargyl‑O‑PEG2‑C2‑acid provides a direct synthetic path into this potency space, enabling screening of azide‑functionalized SHP2 ligands (e.g., SHP099 derivatives) without iterative linker synthesis.

Application
Selection Property
Validation Focus
AURKA degrader development
PEG2 length and 4′‑O geometry
AURKA/AURKB selectivity endpoints
GSPT1 degradation studies
PEG2 linker fidelity
GSPT1 degradation efficiency
Modular PROTAC library synthesis
Click‑ready alkyne + carboxylic acid
Conjugation efficiency and purity
SHP2 degrader screening
Thalidomide‑PEG scaffold
Degradation potency and phosphatase selectivity
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